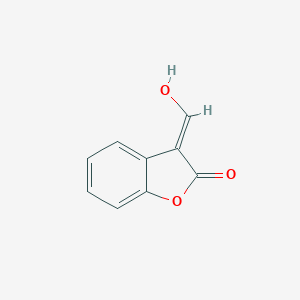
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, also known as resorufin, is a red fluorescent dye that is widely used in scientific research. This compound has a unique structure that makes it an important tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one involves the oxidation of the hydroxymethylene group to form a highly fluorescent compound. This reaction is catalyzed by various enzymes, which results in the production of a fluorescent signal that can be detected using a fluorescence microscope or a fluorescence plate reader.
Biochemical and Physiological Effects:
Resorufin has been shown to have a variety of biochemical and physiological effects. This compound has been used to study the metabolism of various cells and tissues, as well as the function of various enzymes. Resorufin has also been shown to have antioxidant properties, which may make it useful for preventing oxidative damage in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in lab experiments is its high sensitivity and specificity. This compound can be used to detect the presence of enzymes and biomolecules at very low concentrations. However, (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one has some limitations, including its tendency to photobleach under certain conditions. This can make it difficult to obtain accurate and reliable results in some experiments.
Orientations Futures
There are many potential future directions for research involving (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved yields and reduced costs. Another area of interest is the development of new applications for (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one, such as in the detection of specific biomolecules or in the study of specific cellular processes. Additionally, there is potential for using (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one in the development of new therapies for various diseases, based on its antioxidant properties and ability to affect cellular metabolism.
Méthodes De Synthèse
Resorufin can be synthesized from resorcinol and phthalic anhydride in the presence of sulfuric acid. The reaction involves the formation of an intermediate compound, which is then oxidized to produce the final product. The synthesis of (E)-3-(Hydroxymethylene)benzofuran-2(3H)-one is a well-established method that has been used for many years.
Applications De Recherche Scientifique
Resorufin is used in a variety of scientific research applications, including biochemistry, cell biology, and molecular biology. This compound is commonly used as a fluorescent probe to detect the presence of various enzymes and biomolecules in cells and tissues. Resorufin has been used to study the activity of enzymes such as peroxidases, dehydrogenases, and oxidases.
Propriétés
Numéro CAS |
141250-32-0 |
|---|---|
Nom du produit |
(E)-3-(Hydroxymethylene)benzofuran-2(3H)-one |
Formule moléculaire |
C9H6O3 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2-hydroxy-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-5,11H |
Clé InChI |
SZFQFVPRRYJVKZ-FNORWQNLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C\O)/C(=O)O2 |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)O)C=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO)C(=O)O2 |
Synonymes |
2(3H)-Benzofuranone, 3-(hydroxymethylene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



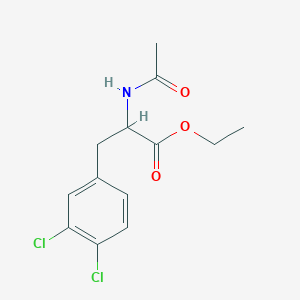
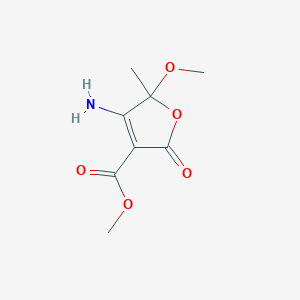
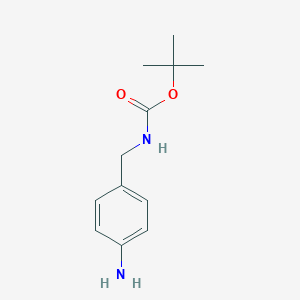
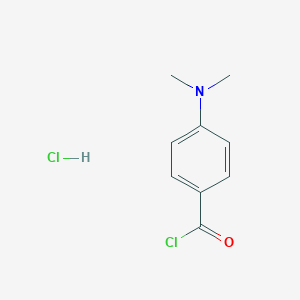
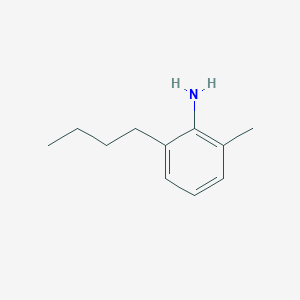
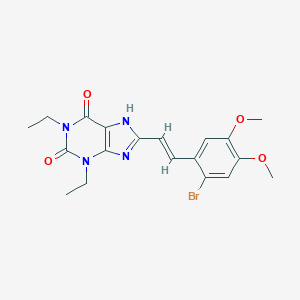

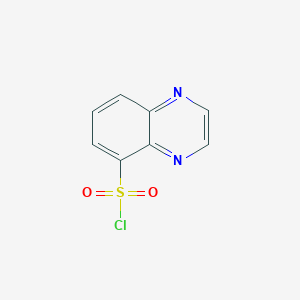
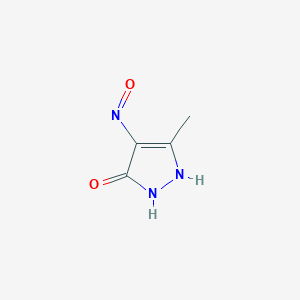

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)


